molecular formula C19H28N8O5 B12922441 L-Histidine, L-histidyl-L-valylglycyl- CAS No. 455938-10-0

L-Histidine, L-histidyl-L-valylglycyl-

Cat. No.: B12922441
CAS No.: 455938-10-0
M. Wt: 448.5 g/mol
InChI Key: FQOOEBDSPCRMED-DZKIICNBSA-N
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Description

(S)-2-(2-((S)-2-((S)-2-Amino-3-(1H-imidazol-4-yl)propanamido)-3-methylbutanamido)acetamido)-3-(1H-imidazol-4-yl)propanoic acid is a complex organic compound featuring multiple functional groups, including amino, imidazole, and amide groups. This compound is of significant interest in the fields of biochemistry and medicinal chemistry due to its potential biological activities and structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-((S)-2-((S)-2-Amino-3-(1H-imidazol-4-yl)propanamido)-3-methylbutanamido)acetamido)-3-(1H-imidazol-4-yl)propanoic acid typically involves multi-step organic synthesis. The process begins with the protection of amino groups, followed by the formation of peptide bonds through coupling reactions. The final steps involve deprotection and purification to obtain the desired compound in its pure form.

Industrial Production Methods

Industrial production of this compound would likely involve automated peptide synthesizers, which can efficiently handle the repetitive steps of amino acid coupling and deprotection. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the final product to ensure its purity and quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole rings.

    Reduction: Reduction reactions can target the amide groups, converting them to amines.

    Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction could produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving imidazole-containing enzymes.

Medicine

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (S)-2-(2-((S)-2-((S)-2-Amino-3-(1H-imidazol-4-yl)propanamido)-3-methylbutanamido)acetamido)-3-(1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole rings can participate in hydrogen bonding and coordination with metal ions, influencing the activity of the target molecules. The peptide bonds in the compound allow it to mimic natural peptides, enabling it to interact with biological systems effectively.

Comparison with Similar Compounds

Similar Compounds

    Histidine: An amino acid with an imidazole side chain, similar to the imidazole groups in the compound.

    Carnosine: A dipeptide containing histidine, similar in structure to the peptide bonds in the compound.

    Anserine: Another dipeptide similar to carnosine, with a methylated histidine residue.

Uniqueness

What sets (S)-2-(2-((S)-2-((S)-2-Amino-3-(1H-imidazol-4-yl)propanamido)-3-methylbutanamido)acetamido)-3-(1H-imidazol-4-yl)propanoic acid apart is its combination of multiple functional groups and its complex structure, which allows for a wide range of chemical reactions and biological interactions. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

455938-10-0

Molecular Formula

C19H28N8O5

Molecular Weight

448.5 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C19H28N8O5/c1-10(2)16(27-17(29)13(20)3-11-5-21-8-24-11)18(30)23-7-15(28)26-14(19(31)32)4-12-6-22-9-25-12/h5-6,8-10,13-14,16H,3-4,7,20H2,1-2H3,(H,21,24)(H,22,25)(H,23,30)(H,26,28)(H,27,29)(H,31,32)/t13-,14-,16-/m0/s1

InChI Key

FQOOEBDSPCRMED-DZKIICNBSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC2=CN=CN2)N

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC2=CN=CN2)N

Origin of Product

United States

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